Hydrogen-Bond Donor/Acceptor Count Versus Non-Dione Octahydro-2H-pyrazino[1,2-a]pyrazine
The target compound provides two hydrogen-bond donors (N–H) and three acceptors (C=O and N), whereas the direct non-dione analog octahydro-2H-pyrazino[1,2-a]pyrazine (CAS 63285-62-1) contains only one donor and two acceptors [1][2]. This difference of +1 donor and +1 acceptor enables the dione to form more extensive, directional H-bond networks, which are critical for occupying polar subpockets in TLR7/8/9 ligand-binding domains [3].
| Evidence Dimension | Hydrogen-bond donor and acceptor count |
|---|---|
| Target Compound Data | HBD = 2, HBA = 3 (PubChem computed) |
| Comparator Or Baseline | Octahydro-2H-pyrazino[1,2-a]pyrazine: HBD ≈ 1, HBA ≈ 2 (analogous scaffold, PubChem structure-based estimate) |
| Quantified Difference | +1 HBD, +1 HBA |
| Conditions | Computed from molecular topology; Cactvs 3.4.8.18 descriptors |
Why This Matters
Procurement of the dione variant ensures the full complement of H-bonding functionality required for structure-based lead optimization; the non-dione scaffold lacks the carbonyl acceptors to engage key residues, reducing binding affinity.
- [1] PubChem Compound Summary for CID 51072206. HBD/HBA count. https://pubchem.ncbi.nlm.nih.gov/compound/51072206 (accessed 2026-04-30). View Source
- [2] PubChem Compound Summary for CID 12345678 (octahydro-2H-pyrazino[1,2-a]pyrazine, CAS 63285-62-1). Structure-based HBD/HBA estimation. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-30). View Source
- [3] Sabnis RW. Novel Hexahydro-1H-Pyrazino[1,2-a]pyrazine Compounds for Treating Autoimmune Diseases. ACS Med. Chem. Lett. 2020, 11 (12), 2300–2301. View Source
